1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea
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Overview
Description
CRAC channel inhibitor 5b is a synthetic organic compound that selectively inhibits the ORAI1 channel, a key component of calcium release-activated calcium (CRAC) channels . These channels play a crucial role in calcium signaling within cells, which is essential for various cellular functions, including gene expression, cell proliferation, and immune responses .
Preparation Methods
The synthesis of CRAC channel inhibitor 5b involves a series of organic reactions. The key steps include the formation of the urea derivative through the reaction of 1-(4-chlorophenyl)-1,3-dimethylurea with 1-(4-methylphenyl)propylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
CRAC channel inhibitor 5b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
CRAC channel inhibitor 5b has several scientific research applications:
Chemistry: It is used as a tool compound to study the role of CRAC channels in calcium signaling and to develop new inhibitors with improved properties.
Biology: The compound is used to investigate the physiological and pathological roles of CRAC channels in various cell types, including immune cells.
Industry: The compound may have applications in the development of new drugs and therapeutic agents targeting CRAC channels.
Mechanism of Action
CRAC channel inhibitor 5b exerts its effects by selectively binding to the ORAI1 channel, thereby inhibiting calcium influx through CRAC channels . This inhibition disrupts calcium signaling pathways, leading to reduced activation of downstream targets involved in cellular processes such as gene expression and immune responses . The molecular targets and pathways involved include the stromal interaction molecule 1 (STIM1) and ORAI1 interaction, which is essential for CRAC channel activation .
Comparison with Similar Compounds
CRAC channel inhibitor 5b is unique in its selective inhibition of the ORAI1 channel. Similar compounds include:
CRAC channel inhibitor 1: The precursor to CRAC channel inhibitor 5b, identified through structure-activity relationship studies.
1-Phenyl-3-(1-phenylethyl)urea derivatives: These compounds also inhibit CRAC channels by targeting ORAI1 and have been studied for their structure-activity relationships. CRAC channel inhibitor 5b stands out due to its improved potency and selectivity compared to these similar compounds.
Properties
Molecular Formula |
C19H23ClN2O |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea |
InChI |
InChI=1S/C19H23ClN2O/c1-5-18(15-8-6-14(2)7-9-15)22(4)19(23)21(3)17-12-10-16(20)11-13-17/h6-13,18H,5H2,1-4H3 |
InChI Key |
YPDVKFTYHRFBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N(C)C(=O)N(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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